molecular formula C17H15NO2 B11852681 7-Benzyloxymethyl-1H-indole-3-carbaldehyde CAS No. 887576-00-3

7-Benzyloxymethyl-1H-indole-3-carbaldehyde

Cat. No.: B11852681
CAS No.: 887576-00-3
M. Wt: 265.31 g/mol
InChI Key: MTOISQKFJKXWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the reaction of indole derivatives with benzyl chloromethyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution reaction at the 7-position of the indole ring .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyloxymethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily related to its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. The compound can interact with different molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to the presence of the benzyloxymethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and biologically active compounds .

Properties

CAS No.

887576-00-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

7-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c19-10-15-9-18-17-14(7-4-8-16(15)17)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2

InChI Key

MTOISQKFJKXWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C3C(=CC=C2)C(=CN3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.